![molecular formula C18H23N3O4 B2558642 N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 941934-94-7](/img/structure/B2558642.png)
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Incorporation of the Oxolan-2-yl Moiety: This step involves the reaction of oxolan-2-yl derivatives with the intermediate compounds formed in the previous steps.
Final Assembly: The final step involves the coupling of the ethanediamide backbone with the previously synthesized intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidone derivatives.
Reduction: Reduction reactions can be employed to modify the phenyl group or the oxolan-2-yl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring in N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide.
Phenyl Derivatives: Compounds containing phenyl groups, such as benzene derivatives, exhibit similar aromatic properties.
Oxolan Derivatives: Oxolan-2-yl-containing compounds, like tetrahydrofuran derivatives, share the oxolan moiety.
Uniqueness
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its combination of the pyrrolidine ring, phenyl group, and oxolan-2-yl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRADQZWGROABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2558560.png)
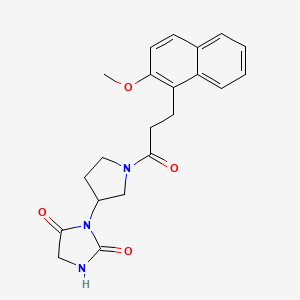
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2558564.png)
![4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2558565.png)
![1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one](/img/structure/B2558566.png)
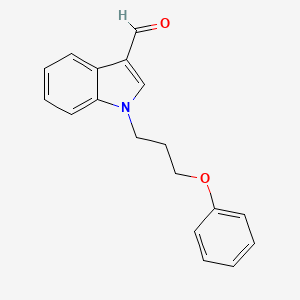
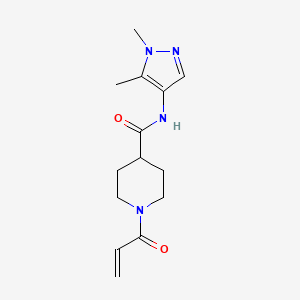
![(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal](/img/structure/B2558573.png)
![methyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2558576.png)
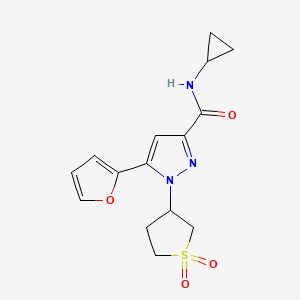
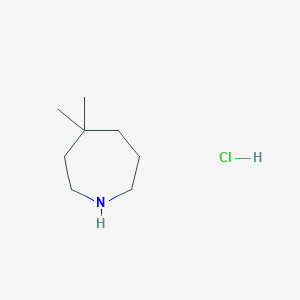
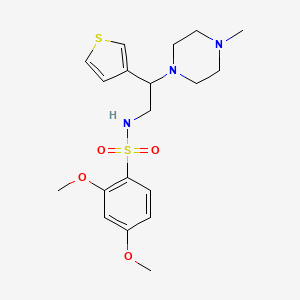
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)
![3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2558582.png)
